Cas no 1927-18-0 (Benzeneacetic acid, a-[(benzoyloxy)methyl]-,9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1a,2b,4b,5a,7b)]- (9CI))
![Benzeneacetic acid, a-[(benzoyloxy)methyl]-,9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1a,2b,4b,5a,7b)]- (9CI) structure](https://it.kuujia.com/scimg/cas/1927-18-0x500.png)
1927-18-0 structure
Nome del prodotto:Benzeneacetic acid, a-[(benzoyloxy)methyl]-,9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1a,2b,4b,5a,7b)]- (9CI)
Benzeneacetic acid, a-[(benzoyloxy)methyl]-,9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1a,2b,4b,5a,7b)]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid, a-[(benzoyloxy)methyl]-,9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1a,2b,4b,5a,7b)]- (9CI)
- Benzeneacetic acid, a-[(benzoyloxy)methyl]-,9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1a,2b,4b,5a,7b)]-
- Benzoylscopolamine
- 0YX0C8Y60J
- SCOPOLAMINE BENZOATE
- UNII-0YX0C8Y60J
- Benzeneacetic acid, alpha-((benzoyloxy)methyl)-, 9-methyl-3-oxa-9-azatricyclo(3,3,1,0(2,4))non-7-yl ester, (7(S)-(1alpha,2beta,4beta,5alpha,7beta))-
- 1927-18-0
- HYOSCINE BENZOATE
- BENZENEACETIC ACID, .ALPHA.-((BENZOYLOXY)METHYL)-, 9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NON-7-YL ESTER, (7(S)-(1.ALPHA.,2.BETA.,4.BETA.,5.ALPHA.,7.BETA.))-
-
- Inchi: InChI=1S/C24H25NO5/c1-25-19-12-17(13-20(25)22-21(19)30-22)29-24(27)18(15-8-4-2-5-9-15)14-28-23(26)16-10-6-3-7-11-16/h2-11,17-22H,12-14H2,1H3
- Chiave InChI: PYIZRLUJDRRXLD-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC=CC=1)OCC(C(OC1CC2N(C)C(C3OC32)C1)=O)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 407.17327290g/mol
- Massa monoisotopica: 407.17327290g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 30
- Conta legami ruotabili: 8
- Complessità: 624
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 68.4Ų
Benzeneacetic acid, a-[(benzoyloxy)methyl]-,9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1a,2b,4b,5a,7b)]- (9CI) Letteratura correlata
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
1927-18-0 (Benzeneacetic acid, a-[(benzoyloxy)methyl]-,9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1a,2b,4b,5a,7b)]- (9CI)) Prodotti correlati
- 4684-28-0(Nor Scopolamine)
- 138-12-5(Atroscine)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 152840-81-8(Valine-1-13C (9CI))
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
